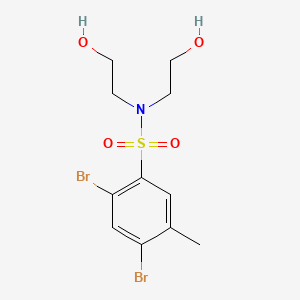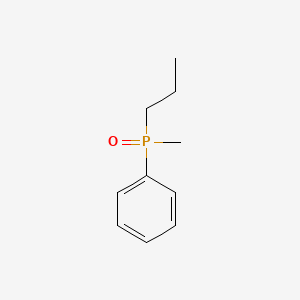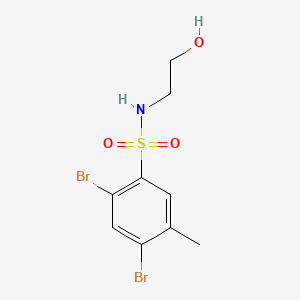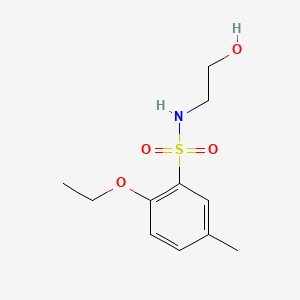
Tin-116 atom
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin-116 is an isotope of tin, a chemical element with the symbol Sn and atomic number 50 . It has 66 neutrons and a mass number of 116 . Tin-116 is stable and has a nuclear binding energy of 988.68126331 MeV . It was discovered in 1922 .
Synthesis Analysis
Tin-116 can be produced for various applications, including biological and biomedical labeling, as well as target materials . Recent advances in tin cluster chemistry have shown that tin can occur in both positive and negative oxidation states in molecules . New tin (II) complexes have been synthesized using bidentate ligands derived from amino acids .Molecular Structure Analysis
Tin-116 is part of a diverse group of discrete units containing tin atoms . Tin (IV) compounds are not as oxophilic and not as prone to hydrolysis as related Si or Ge compounds . This allows for easier handling and potential application .Chemical Reactions Analysis
Tin-116 compounds have high reactivity due to an overall reduction of bond energies . This makes tin clusters interesting candidates for functional compounds . Organotin compounds, which are organometallic compounds containing tin-carbon bonds, have also been studied .Physical And Chemical Properties Analysis
Tin-116 has an isotopic mass of 115.901743 u and a nuclear mass of 115.8743156 u without electrons . It has a mass excess of -91.52581 MeV and a mass defect of 1.061393056 u per nucleus . The average binding energy per nucleon is 8.52311434 MeV .Wissenschaftliche Forschungsanwendungen
1. Medical Applications and Radionuclide Therapy
Tin-117m, derived from Tin-116, has promising applications in medical diagnostics and therapy. It emits gamma-ray and electron emissions upon decay, making it useful for both diagnosis and treatment in nuclear medicine. High specific activity Tin-117m can be produced using a high-energy alpha particle beam and a cadmium target, optimizing irradiation conditions for medical applications (Duchemin et al., 2016).
2. Isotopic Fractionation Studies
Studies on the isotopic fractionation of tin, including Tin-116, have significant implications in chemistry and material science. The fractionation process was observed using a liquid-liquid extraction technique, providing insights into the odd-even staggering property in isotopes and their nuclear field shift effects (Moynier et al., 2009).
3. Nuclear Fusion Reactor Research
Tin isotopes, including Tin-116, are relevant in the study of fusion reactors. The neutron-induced reaction cross-sections of Tin isotopes are essential for understanding materials like Nb3Sn, which is used in superconducting magnets in fusion reactors. This research aids in the development of ITER devices and upgrades to nuclear model codes (Parashari et al., 2018).
4. Nuclear Physics and Isotope Synthesis
Research on synthesizing isotopes of elements, including Tin-116, has been significant in nuclear physics. This involves studying the decay properties of isotopes and their production in reactions like 249Cf+48Ca, which is pivotal in exploring superheavy elements and testing the existence of a stability island in nuclear physics (Oganessian et al., 2006).
5. Exploring Nuclear Structure
Research on the nuclear structure of Tin-116 provides insights into the behavior of isotopes. Studies like Coulomb excitation in inverse kinematics have been used to determine the electromagnetic moments and charge radii differences in isotopes, contributing to a deeper understanding of nuclear structure and stability (Yordanov et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tin-116 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn/i1-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFFYVFTNAWJD-OIOBTWANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[116Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893506 |
Source


|
| Record name | Tin-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.901743 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin-116 atom | |
CAS RN |
14191-70-9 |
Source


|
| Record name | Tin-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





